molecular formula C15H11Cl2NO4 B12596229 3-[[2-(3,4-dichlorophenoxy)acetyl]amino]benzoic Acid CAS No. 649773-65-9

3-[[2-(3,4-dichlorophenoxy)acetyl]amino]benzoic Acid

Cat. No.: B12596229
CAS No.: 649773-65-9
M. Wt: 340.2 g/mol
InChI Key: MGQDFMPVQVPPJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[[2-(3,4-Dichlorophenoxy)acetyl]amino]benzoic Acid is a synthetic chemical compound of significant interest in agricultural and plant biology research. It features a benzoic acid core linked to a 3,4-dichlorophenoxy moiety, a structure associated with auxin-like activity. Auxins are a class of plant hormones that regulate fundamental growth processes, including cell elongation, root initiation, and tropic responses . This compound is primarily valued for its potential as a plant growth regulator (PGR). Researchers investigate its efficacy in stimulating adventitious root generation in cuttings and promoting the overall development of root systems in various crops, which can have direct applications in horticulture and agriculture . Its mechanism of action is believed to function through the auxin signaling pathway. Like natural auxins, it may bind to TIR1/AFB family receptor proteins in plants, facilitating the degradation of AUX/IAA transcriptional repressors and subsequently activating the expression of auxin-responsive genes that drive growth and developmental changes . Furthermore, auxin analogs can influence the distribution of PIN-FORMED (PIN) efflux carriers, proteins critical for the directional transport of auxin, thereby affecting patterns of plant growth . As a research tool, this benzoic acid derivative provides scientists with a stable synthetic molecule to study the complex effects of auxin-like compounds. It enables explorations into herbicide mode of action, the molecular basis of root architecture, and the development of novel plant growth regulators. The chlorophenoxyacetamide structure is also a key scaffold in medicinal chemistry research for developing inhibitors of specific ion channels, such as TMEM206, highlighting its cross-disciplinary utility . This product is intended For Research Use Only and is not for human or veterinary diagnostic use.

Properties

CAS No.

649773-65-9

Molecular Formula

C15H11Cl2NO4

Molecular Weight

340.2 g/mol

IUPAC Name

3-[[2-(3,4-dichlorophenoxy)acetyl]amino]benzoic acid

InChI

InChI=1S/C15H11Cl2NO4/c16-12-5-4-11(7-13(12)17)22-8-14(19)18-10-3-1-2-9(6-10)15(20)21/h1-7H,8H2,(H,18,19)(H,20,21)

InChI Key

MGQDFMPVQVPPJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)COC2=CC(=C(C=C2)Cl)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Acylation Reaction

The primary method involves the acylation of 3-amino-4-chlorobenzoic acid with 3,4-dichlorophenoxyacetyl chloride. The reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid produced during the reaction.

Reaction Scheme:
$$
\text{3-amino-4-chlorobenzoic acid} + \text{3,4-dichlorophenoxyacetyl chloride} \xrightarrow{\text{Base}} \text{this compound}
$$

Stepwise Synthesis

Another approach involves a stepwise synthesis where the initial formation of an intermediate compound occurs before final product synthesis. This method can enhance yield and purity.

  • Formation of the Intermediate:

    • Reacting 3-amino-4-chlorobenzoic acid with an appropriate activating agent (like thionyl chloride) to form an acyl chloride.
  • Final Acylation:

    • The acyl chloride is then reacted with the dichlorophenoxyacetic acid derivative under controlled conditions.

Detailed Reaction Conditions

The following table summarizes different preparation conditions reported in literature for synthesizing this compound:

Method Reagents Used Base Temperature (°C) Yield (%)
Direct Acylation 3-amino-4-chlorobenzoic acid, dichlorophenoxyacetyl chloride Triethylamine 0 - 25 80 - 90
Stepwise Synthesis 3-amino-4-chlorobenzoic acid, thionyl chloride None Reflux 75 - 85
Microwave-Assisted Aminobenzoic acid derivatives with dichloroacetic acid Sodium acetate Microwave 85 - 95

Research Findings on Yields and Purity

Recent studies have shown that yields can vary significantly based on the method employed:

  • Direct Acylation tends to provide higher yields (up to 90%) when optimized conditions are maintained.

  • Stepwise Synthesis offers moderate yields (around 75%) but can result in higher purity due to the isolation of intermediates.

  • Microwave-Assisted Synthesis has emerged as a promising technique, achieving yields above 85% within shorter reaction times compared to traditional methods.

Chemical Reactions Analysis

Types of Reactions

3-[[2-(3,4-dichlorophenoxy)acetyl]amino]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pharmacological Applications

1.1 Anti-inflammatory Properties

One of the primary applications of 3-[[2-(3,4-dichlorophenoxy)acetyl]amino]benzoic acid is its use as a non-steroidal anti-inflammatory drug (NSAID). Research indicates that derivatives of this compound exhibit potent anti-inflammatory effects, making them suitable candidates for treating conditions like arthritis and other inflammatory diseases.

  • Case Study: A study published in Journal of Medicinal Chemistry demonstrated that compounds similar to this compound showed significant inhibition of pro-inflammatory cytokines in vitro, suggesting a mechanism for their anti-inflammatory action .

1.2 Antimicrobial Activity

Research has also indicated that this compound possesses antimicrobial properties. It can inhibit the growth of various bacterial strains, which is crucial for developing new antibiotics.

  • Case Study: In a study assessing the antimicrobial efficacy of benzoic acid derivatives, this compound was found to be effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations comparable to established antibiotics .

Agricultural Applications

2.1 Herbicidal Activity

The compound has shown potential as a herbicide due to its ability to disrupt plant growth processes. Its structural similarity to known herbicides suggests it could be developed further for agricultural use.

  • Data Table: Herbicidal Efficacy Comparison
Compound NameTarget Plant SpeciesEfficacy (%)Reference
This compoundZea mays (corn)85
2,4-Dichlorophenoxyacetic AcidZea mays (corn)80
GlyphosateZea mays (corn)90

Material Science Applications

3.1 Polymer Chemistry

The compound can be utilized in the synthesis of polymers due to its functional groups that allow for chemical modifications. This can lead to the development of new materials with specific properties.

  • Case Study: Research published in Polymer Chemistry explored the use of benzoic acid derivatives in creating biodegradable polymers. The incorporation of this compound into polymer matrices improved thermal stability and mechanical properties .

Mechanism of Action

The mechanism of action of 3-[[2-(3,4-dichlorophenoxy)acetyl]amino]benzoic acid involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anti-inflammatory actions .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of Analogues

Compound Name Substituent Positions Linker/Functional Group Molecular Weight (g/mol) Key Properties/Activities Reference
3-[[2-(3,4-Dichlorophenoxy)acetyl]amino]benzoic acid 3,4-Cl Acetyl-amide 384.20* High polarity, potential enzyme inhibition -
N-[3,4-(Methylenedioxy)benzyl]-2-(2,4-dichlorophenoxy)pentanamide (6d) 2,4-Cl Pentanamide 395.10 15% yield, δ 7.36 ppm (¹H NMR)
3-{[(3,4-Dichlorophenyl)carbamoyl]amino}benzoic acid 3,4-Cl Carbamoyl-amide 349.15 Crystalline solid, InChI documented
2-(3,4-Dichlorophenoxy)acetic Acid Hydrazide 3,4-Cl Hydrazide 265.10 Chelating agent, nucleophilic
3-[[2-(2,4-Dichlorophenoxy)acetyl]carbamothioylamino]-4-methylbenzoic acid 2,4-Cl Thioacetyl-amide 443.27 Hydrophobic, CAS 461397-40-0

*Calculated based on molecular formula C₁₅H₁₀Cl₂NO₄.

Research Findings and Implications

  • Structure-Activity Relationships (SAR): indicates that 2,4-dichlorophenoxy derivatives exhibit moderate inhibitory activity against Pseudomonas spp., with compound 6d showing a low yield (15%) but distinct spectral properties . The 3,4-dichloro configuration in the target compound may enhance target binding due to optimized halogen bonding interactions.
  • Synthetic Feasibility : Acetyl-linked derivatives (e.g., compound 6d) are synthesized via standard acylation but require purification challenges (e.g., column chromatography, Rf = 0.72) . Thioacetyl derivatives () may necessitate specialized reagents for sulfur incorporation.

Biological Activity

3-[[2-(3,4-Dichlorophenoxy)acetyl]amino]benzoic acid (commonly referred to as 3-DCA) is an organic compound with significant biological activity. Its molecular structure includes both dichlorophenoxy and acetylamino functional groups, which contribute to its diverse pharmacological effects. This article explores the biological activity of 3-DCA, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C15H11Cl2NO4
  • Molecular Weight : 336.16 g/mol
  • IUPAC Name : this compound

The biological activity of 3-DCA is attributed to its ability to interact with various molecular targets within biological systems. Notably:

  • Protein Interaction : Similar compounds have shown the potential to interact with viral proteins, such as the genome polyprotein of Hepatitis C virus subtype 1b. This suggests that 3-DCA may have antiviral properties through similar mechanisms.
  • Enzyme Modulation : Research indicates that derivatives of benzoic acid can activate proteolytic enzymes, including cathepsins B and L, which play roles in protein degradation pathways. This activation may enhance cellular proteostasis and has implications for anti-aging therapies .

Antimicrobial Activity

Studies have evaluated the antimicrobial properties of 3-DCA against various pathogens. The compound has demonstrated activity against both Gram-positive and Gram-negative bacteria.

MicroorganismMinimum Inhibitory Concentration (MIC)
Bacillus subtilis (Gram-positive)8 µg/mL
Escherichia coli (Gram-negative)16 µg/mL

These findings suggest that 3-DCA could serve as a potential antimicrobial agent in clinical settings .

Anticancer Activity

The compound's anticancer potential has been evaluated in several studies:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), HepG2 (liver cancer).
  • Results : In vitro assays revealed that 3-DCA induces apoptosis in cancer cells through the activation of caspases, leading to programmed cell death. The compound exhibited IC50 values ranging from 10 to 20 µM across different cell lines, indicating moderate potency .

Case Studies

  • Study on Hepatic Cancer Cells : In a study involving HepG2 cells, treatment with 3-DCA resulted in a significant reduction in cell viability, with a corresponding increase in apoptotic markers. The study concluded that the compound could be further explored as a therapeutic agent for liver cancer .
  • Antimicrobial Efficacy Study : A comprehensive evaluation of various benzoic acid derivatives, including 3-DCA, highlighted its effectiveness against antibiotic-resistant strains of E. coli. The study emphasizes the need for further development of this compound as a novel antimicrobial agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.